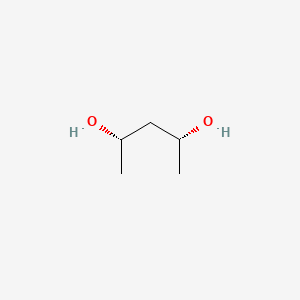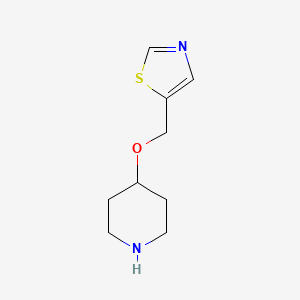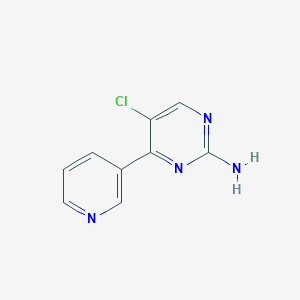
5-Chloro-4-(3-pyridinyl)-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-4-(pyridin-3-yl)pyrimidin-2-amine: is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and a pyridin-3-yl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(pyridin-3-yl)pyrimidin-2-amine typically involves the condensation of appropriate pyridine and pyrimidine derivatives. One common method includes the reaction of 3-aminopyridine with 5-chloro-2,4-dichloropyrimidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The chlorine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various aminopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Chloro-4-(pyridin-3-yl)pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of inhibitors for certain enzymes and receptors. Its structure allows it to interact with biological targets, making it a candidate for drug discovery and development .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Researchers are studying its ability to inhibit specific enzymes involved in disease pathways .
Industry: In the industrial sector, 5-Chloro-4-(pyridin-3-yl)pyrimidin-2-amine is used in the production of agrochemicals and pharmaceuticals. Its derivatives are employed in the formulation of pesticides and herbicides due to their biological activity .
Wirkmechanismus
The mechanism of action of 5-Chloro-4-(pyridin-3-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs). By binding to the active sites of these enzymes, it prevents their normal function, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrimidine core but with a pyrazole ring fused to it.
Pyrrolo[3,4-c]pyridine: Another heterocyclic compound with a pyridine ring fused to a pyrrole ring.
Uniqueness: 5-Chloro-4-(pyridin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C9H7ClN4 |
|---|---|
Molekulargewicht |
206.63 g/mol |
IUPAC-Name |
5-chloro-4-pyridin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C9H7ClN4/c10-7-5-13-9(11)14-8(7)6-2-1-3-12-4-6/h1-5H,(H2,11,13,14) |
InChI-Schlüssel |
WSIXNFZXJAABLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


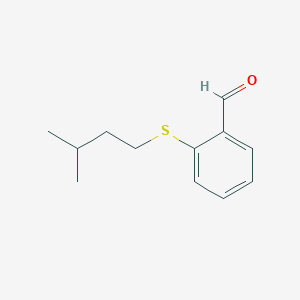
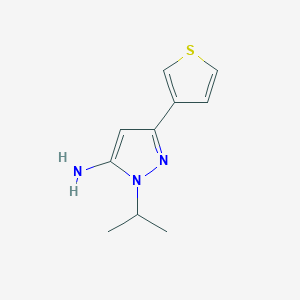
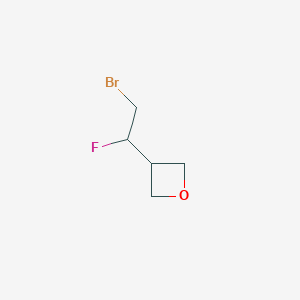
![3-Oxa-8-azaspiro[5.6]dodecane](/img/structure/B13346087.png)
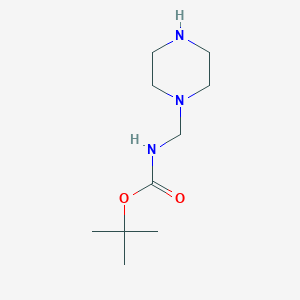
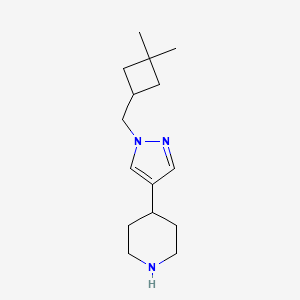
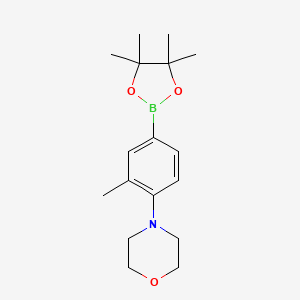
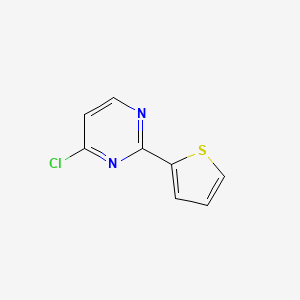


![7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B13346120.png)
